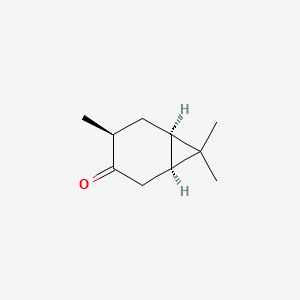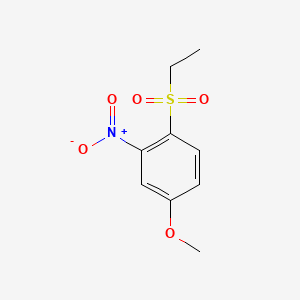
4-(Ethylsulphonyl)-3-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylsulphonyl)-3-nitroanisole is an organic compound with a molecular structure that includes an ethylsulphonyl group, a nitro group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulphonyl)-3-nitroanisole typically involves the nitration of 4-(ethylsulphonyl)anisole. The process begins with the sulfonation of anisole to introduce the ethylsulphonyl group, followed by nitration to add the nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylsulphonyl)-3-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethylsulphonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalysts.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(Ethylsulphonyl)-3-aminoanisole.
Oxidation: 4-(Ethylsulphonyl)-3-nitrosulfoneanisole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Ethylsulphonyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Ethylsulphonyl)-3-nitroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylsulphonyl group can interact with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulphonyl)-3-nitroanisole: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.
4-(Ethylsulphonyl)-2-nitroanisole: Similar structure but with the nitro group in a different position.
4-(Ethylsulphonyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Ethylsulphonyl)-3-nitroanisole is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the ethylsulphonyl, nitro, and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
80036-85-7 |
|---|---|
Molekularformel |
C9H11NO5S |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
1-ethylsulfonyl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(15-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
VFDSPCPEJJEKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


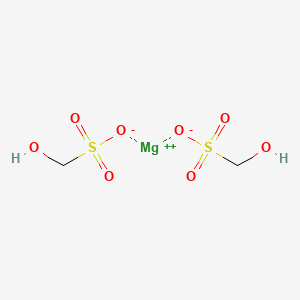
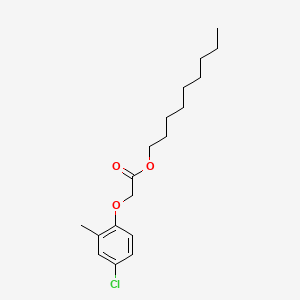

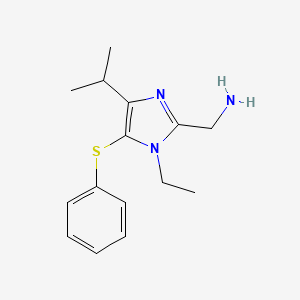
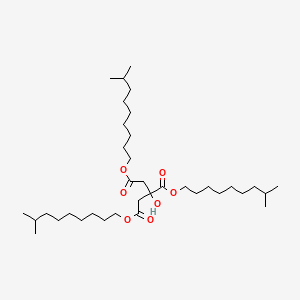
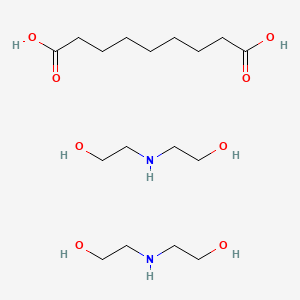
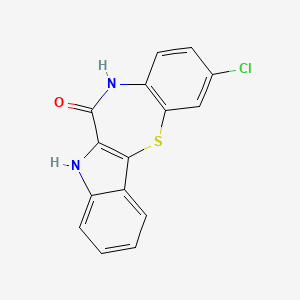

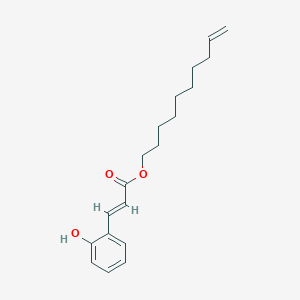
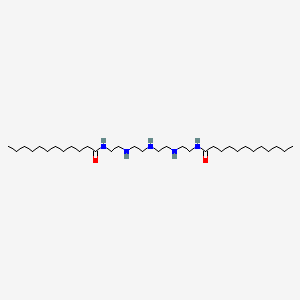


![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
